molecular formula C10H12ClNO3 B13997786 2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester CAS No. 111953-14-1

2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester

Cat. No.: B13997786
CAS No.: 111953-14-1
M. Wt: 229.66 g/mol
InChI Key: CMTJZPNOSLOSOG-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester is a chemical compound with the molecular formula C11H12ClNO3 It is a derivative of nicotinic acid, featuring a chloro, methoxy, and methyl group substitution on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester typically involves the esterification of 2-Chloro-4-methoxy-6-methylnicotinic acid. The reaction can be carried out using ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents under mild heating conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-amino-4-methoxy-6-methylnicotinic acid ethyl ester.

    Oxidation: Formation of 2-Chloro-4-methoxy-6-methylnicotinic acid.

    Reduction: Formation of 2-Chloro-4-methoxy-6-methylnicotinic alcohol.

Scientific Research Applications

2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxy-6-methylnicotinic acid methyl ester
  • 2-Chloro-4-methoxy-6-methylnicotinic acid
  • 2-Chloro-4-methoxy-6-methylpyridine

Uniqueness

2-Chloro-4-methoxy-6-methylnicotinic acid ethyl ester is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The presence of the ethyl ester group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

CAS No.

111953-14-1

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 2-chloro-4-methoxy-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H12ClNO3/c1-4-15-10(13)8-7(14-3)5-6(2)12-9(8)11/h5H,4H2,1-3H3

InChI Key

CMTJZPNOSLOSOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1Cl)C)OC

Origin of Product

United States

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